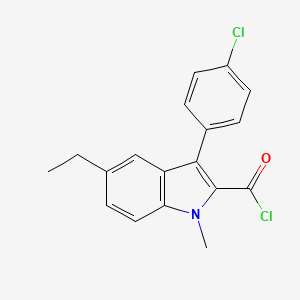

3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The presence of a chlorophenyl group and a carbonyl chloride group suggests that this compound could be involved in various chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its structure. The carbonyl chloride group is typically quite reactive and could be involved in various reactions. The indole ring and the chlorophenyl group might also participate in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the carbonyl chloride group could make it a polar molecule, which would affect its solubility and reactivity .Applications De Recherche Scientifique

Antibacterial and Antioxidant Activity

- Scientific Field : Pharmaceutical Chemistry .

- Application Summary : The compound was used in the synthesis of a series of substituted ammonium oxalates, which were then tested for their antibacterial and antioxidant properties .

- Methods of Application : The compound was reduced using LiAlH4 to form an amine, which was then reacted with various aromatic and heterocyclic aldehydes. The resulting amines were converted to oxalates by a solution of oxalic acid in Et2O .

- Results : It was established that some of the compounds exhibited high antibacterial activity but in most cases did not neutralize superoxide radicals .

Antiviral Activity

- Scientific Field : Biochemistry .

- Application Summary : The compound was used in the synthesis of a series of 1,3,4-thiadiazole sulfonamides, which were then tested for their antiviral activity .

- Methods of Application : The compound was combined with a 1,3,4-thiadiazole ring to generate new compounds with potential plant anti-viral activities .

- Results : Some of the synthesized compounds showed certain anti-tobacco mosaic virus activity .

Plant Growth Retardants

- Scientific Field : Agriculture and Horticulture .

- Application Summary : The compound could potentially be used in the synthesis of plant growth retardants .

- Methods of Application : The compound could be combined with other molecules to generate new compounds with potential plant growth retarding activities .

- Results : The growth retarding activity of these compounds is relatively high in a far broader spectrum of plant species .

Anti-Cancer Activity

- Scientific Field : Oncology .

- Application Summary : Quinolinyl chalcone derivatives, which could potentially be synthesized using the compound, have shown potent anti-cancer activity .

- Methods of Application : The compound could be used in the synthesis of quinolinyl chalcone derivatives .

- Results : Some of the synthesized derivatives have shown up to 103% anti-cancer activity .

Anti-Inflammatory Activity

- Scientific Field : Pharmacology .

- Application Summary : Chalcones of indole, which could potentially be synthesized using the compound, have shown anti-inflammatory activity .

- Methods of Application : The compound could be used in the synthesis of chalcones of indole .

- Results : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

Anticancer Activity

- Scientific Field : Oncology .

- Application Summary : The compound was used in the ultrasound-assisted synthesis of 3-(4-chlorophenyl)-[1, 2, 3] oxadiazol-3-ium-5-olate and its 4-formyl analog, which were tested for in-vitro anticancer evaluation against human tumor cell lines .

- Methods of Application : The compound was synthesized under ultrasonication by formylation of 3-(4-chlorophenyl)-[1, 2, 3] oxadiazol-3-ium-5-olate .

- Results : Compound 5 showed higher cytotoxicity against NCI-H23 cells (non-small lung cancer cell panel) as compared to standard drug vincristine sulphate .

Orientations Futures

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-5-ethyl-1-methylindole-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO/c1-3-11-4-9-15-14(10-11)16(17(18(20)22)21(15)2)12-5-7-13(19)8-6-12/h4-10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLVMMMPPRKVHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)

![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)

![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)